molecular formula C11H13ClO B7990008 3-(3-Chloro-4-ethoxyphenyl)-1-propene

3-(3-Chloro-4-ethoxyphenyl)-1-propene

Cat. No.: B7990008
M. Wt: 196.67 g/mol
InChI Key: ITHWLANLSGSRJU-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-ethoxyphenyl)-1-propene is an organic compound featuring a propene backbone (C₃H₅) substituted with a 3-chloro-4-ethoxyphenyl group. The phenyl ring contains two functional groups: a chlorine atom at the meta position (C3) and an ethoxy group (–OCH₂CH₃) at the para position (C4).

Properties

IUPAC Name

2-chloro-1-ethoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHWLANLSGSRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-1-propene typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with a suitable reagent to introduce the propene group. One common method is the Wittig reaction, where the aldehyde is reacted with a phosphonium ylide under basic conditions to form the desired propene derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-ethoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

3-(3-Chloro-4-ethoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-ethoxyphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules based on substituent patterns, synthetic methodologies, and applications. Below is a categorized analysis:

Chlorinated Propenes with Aromatic Substitutions

  • (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (from ): Structural Differences: Replaces the ethoxy group with a methoxy (–OCH₃) and introduces a ketone at the propene terminus. Synthesis: Prepared via Claisen-Schmidt condensation, contrasting with the palladium-catalyzed coupling often used for ethoxy-substituted analogs . Applications: Used in crystallography studies due to its planar conjugated system, whereas 3-(3-Chloro-4-ethoxyphenyl)-1-propene’s non-polar ethoxy group may enhance hydrophobicity for polymer applications .
  • 1-Chloropropylene and 2-Chloropropylene (from ):

    • Structural Differences : Lack aromatic rings; chlorine is directly attached to the propene chain.
    • Reactivity : Higher electrophilicity at the double bond due to electron-withdrawing Cl, unlike the electron-donating ethoxy group in the target compound .

Bulky-Substituted Propenes

  • 3-(1-Adamantyl)-1-propene (from ):
    • Structural Differences : Features a rigid adamantyl group instead of a chloro-ethoxyphenyl group.
    • Synthesis : Requires multi-step routes (e.g., Grignard reactions or Friedel-Crafts alkylation), whereas the target compound may be synthesized via nucleophilic aromatic substitution or cross-coupling .
    • Applications : Adamantyl groups enhance thermal stability in polymers, while the chloro-ethoxy group could impart UV resistance or antimicrobial activity .

Fluorinated Propenes

  • 1-Propene, 1,1,2,3,3,3-hexafluoro- (from ):
    • Structural Differences : Fluorine atoms replace the aromatic substituents, creating a highly electronegative and inert structure.
    • Applications : Used in fluoropolymers (e.g., Teflon analogs), whereas the target compound’s aromatic ring may facilitate π-π interactions in conductive materials .

Comparative Data Table

Compound Substituents Key Properties/Applications Synthesis Method Reference
This compound 3-Cl, 4-OCH₂CH₃ on phenyl Potential polymer intermediate Likely cross-coupling
(E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 3-Cl, 4-OCH₃ on phenyl, ketone Crystallography studies Claisen-Schmidt condensation
3-(1-Adamantyl)-1-propene Adamantyl group High thermal stability polymers Grignard/Friedel-Crafts
1-Propene, 1,1,2,3,3,3-hexafluoro- Six F atoms on propene Fluoropolymer production Radical polymerization

Research Findings and Gaps

  • Synthetic Challenges : highlights low yields in adamantyl-propene synthesis, suggesting similar hurdles for ethoxyphenyl analogs if steric hindrance occurs during coupling reactions .
  • Structural Insights : The meta-chloro and para-ethoxy arrangement in the target compound may reduce ring electron density compared to pure methoxy derivatives, altering reactivity in electrophilic substitutions .
  • Data Limitations: No direct studies on this compound were found; most inferences derive from structurally related molecules.

Biological Activity

3-(3-Chloro-4-ethoxyphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13ClO
  • CAS Number : [specific CAS number not provided in sources]

This compound features a chloro group and an ethoxy group attached to a phenyl ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition (MIC 1-2 µg/mL)
Escherichia coliModerate inhibition (MIC 2-8 µg/mL)

Anticancer Activity

Chalcone derivatives, which include compounds like this compound, have been extensively studied for their anticancer properties. They are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of STAT3 and NF-κB signaling pathways.

Research indicates that these compounds can significantly reduce cell viability in several cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast cancer)10.5Apoptosis induction
HeLa (Cervical cancer)8.2Cell cycle arrest

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Cell Membrane Interaction : The presence of hydrophobic groups allows for better interaction with lipid membranes, potentially leading to increased permeability or disruption.

Case Studies and Research Findings

A variety of studies have explored the effects of similar compounds on different biological systems:

  • Study on Antimicrobial Efficacy : A comparative study found that derivatives with halogen substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts. The presence of chlorine was particularly noted for increasing potency against Gram-positive bacteria .
  • Anticancer Activity Assessment : In vitro studies demonstrated that chalcone derivatives could significantly inhibit the proliferation of various cancer cell lines. One study highlighted that a specific derivative exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

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